molecular formula C8H8O2S B13275201 (2H-1,3-Benzodioxol-4-yl)methanethiol

(2H-1,3-Benzodioxol-4-yl)methanethiol

Cat. No.: B13275201
M. Wt: 168.21 g/mol
InChI Key: VXYVZJWLPVTLOR-UHFFFAOYSA-N
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Description

(2H-1,3-Benzodioxol-4-yl)methanethiol is an organic compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol . It is characterized by a benzodioxole ring attached to a methanethiol group. This compound is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-Benzodioxol-4-yl)methanethiol typically involves the reaction of 4-(bromomethyl)-1,3-benzodioxole with thiourea, followed by hydrolysis . The reaction conditions generally include:

    Reagents: 4-(bromomethyl)-1,3-benzodioxole, thiourea

    Solvents: Methanol, water

    Temperature: Reflux conditions

    Time: Several hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-Benzodioxol-4-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Disulfides, sulfonic acids

    Substitution Products: Thioethers, thioesters

Scientific Research Applications

(2H-1,3-Benzodioxol-4-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2H-1,3-Benzodioxol-4-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity and cellular processes. Additionally, the benzodioxole ring may interact with specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2H-1,3-Benzodioxol-4-yl)methanethiol is unique due to its specific combination of a benzodioxole ring and a methanethiol group. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other benzodioxole derivatives.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

1,3-benzodioxol-4-ylmethanethiol

InChI

InChI=1S/C8H8O2S/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-3,11H,4-5H2

InChI Key

VXYVZJWLPVTLOR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)CS

Origin of Product

United States

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